N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide
Description
This compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, along with a dioxothiane moiety
Properties
IUPAC Name |
N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3S/c15-14(16,17)12-9-18-5-2-11(12)13(20)19-6-1-10-3-7-23(21,22)8-4-10/h2,5,9-10H,1,3-4,6-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIIEVHZSHPHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCNC(=O)C2=C(C=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the trifluoromethyl group through radical trifluoromethylation . The dioxothiane moiety can be synthesized separately and then coupled with the pyridine derivative under appropriate conditions. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiane moiety can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiane moiety would yield sulfone derivatives, while reduction of the carboxamide group would yield amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties.
Comparison with Similar Compounds
N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(trifluoromethyl)pyridine-4-carboxamide can be compared with other compounds that have similar functional groups:
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring, but may lack the dioxothiane and carboxamide groups.
Carboxamide derivatives: Compounds with carboxamide groups but different substituents on the pyridine ring.
Dioxothiane derivatives: Compounds with the dioxothiane moiety but different substituents on the pyridine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
